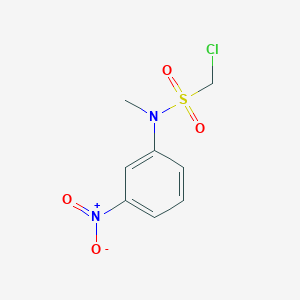![molecular formula C17H16N2S2 B14365371 N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline CAS No. 91258-32-1](/img/structure/B14365371.png)
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is a complex organic compound that features a benzothiazole ring, a prop-1-en-2-yl group, and a methylsulfanyl group attached to an aniline moiety. This compound is part of the benzothiazole family, known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring . The prop-1-en-2-yl group can be introduced through a subsequent alkylation reaction. The methylsulfanyl group is then added via a nucleophilic substitution reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the prop-1-en-2-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or aniline moiety .
科学的研究の応用
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The prop-1-en-2-yl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: The parent compound, lacking the prop-1-en-2-yl and methylsulfanyl groups.
N-(1,3-Benzothiazol-2-yl)benzamide: A similar compound with a benzamide group instead of the aniline moiety.
N-(1,3-Benzothiazol-2-yl)-1-naphthamide: Features a naphthamide group, providing different chemical properties.
Uniqueness
N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
91258-32-1 |
|---|---|
分子式 |
C17H16N2S2 |
分子量 |
312.5 g/mol |
IUPAC名 |
N-[1-(1,3-benzothiazol-2-yl)prop-1-en-2-yl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C17H16N2S2/c1-12(18-13-7-3-5-9-15(13)20-2)11-17-19-14-8-4-6-10-16(14)21-17/h3-11,18H,1-2H3 |
InChIキー |
UZIMWUMZAFPFDI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=NC2=CC=CC=C2S1)NC3=CC=CC=C3SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
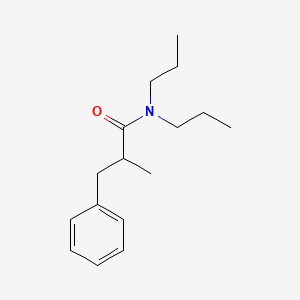
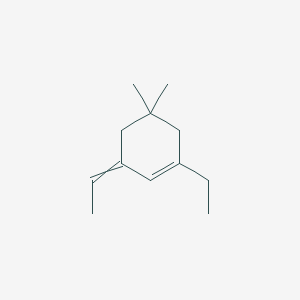
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
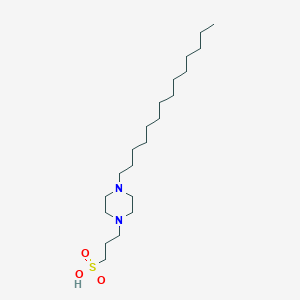
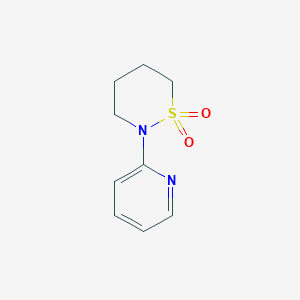
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
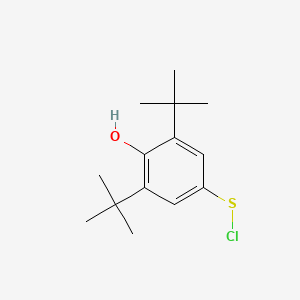
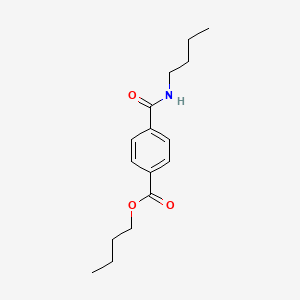
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)

